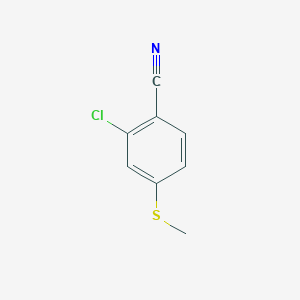

2-Chloro-4-(methylsulfanyl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-4-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYENKVXDBQJXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002557-03-0 | |

| Record name | 2-chloro-4-(methylsulfanyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Technical Guide: 2-Chloro-4-(methylsulfanyl)benzonitrile in Advanced Organic Synthesis

Here is an in-depth technical guide on 2-Chloro-4-(methylsulfanyl)benzonitrile, designed for researchers and drug development professionals.

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic selection of multi-functional building blocks is critical for accelerating structure-activity relationship (SAR) studies. 2-Chloro-4-(methylsulfanyl)benzonitrile (CAS: 1002557-03-0) is a highly versatile, tri-functionalized aromatic scaffold. It features three orthogonal reactive sites: an electron-withdrawing nitrile group, a transition-metal-compatible 2-chloro handle, and a 4-methylsulfanyl (thioether) moiety. This guide details the physicochemical profiling, mechanistic rationale for its synthesis, and validated protocols for its downstream functionalization.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its behavior in nucleophilic aromatic substitution (SNAr) and cross-coupling workflows.

| Property | Value / Description |

| Chemical Name | 2-Chloro-4-(methylsulfanyl)benzonitrile |

| Synonyms | 2-Chloro-4-(methylthio)benzonitrile |

| CAS Registry Number | 1002557-03-0 [1] |

| Molecular Formula | C8H6ClNS |

| Molecular Weight | 183.66 g/mol |

| SMILES String | CSC1=CC(=C(C=C1)C#N)Cl |

| Structural Motif | Thioether-substituted halogenated benzonitrile |

Structural Significance & Mechanistic Rationale

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electronic push-and-pull effects. The utility of 2-chloro-4-(methylsulfanyl)benzonitrile stems from the distinct, orthogonal reactivity of its substituents:

-

The Nitrile Group (-CN): Acting as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, the nitrile heavily depletes electron density from the ortho and para positions of the aromatic ring. This activation is the fundamental driver that allows for SNAr reactions [2]. Furthermore, the nitrile can later be reduced to a primary amine or converted into a tetrazole bioisostere.

-

The 2-Chloro Substituent: While halogens are typically leaving groups in SNAr, the 2-chloro position is sterically hindered and less activated than the para position. Consequently, it remains intact during the initial synthesis, serving as a dedicated handle for downstream Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination).

-

The 4-Methylsulfanyl Group (-SMe): The thioether is a robust, neutral moiety. However, its true value lies in its ability to be selectively oxidized to a sulfoxide (-S(O)Me) or a sulfone (-SO2Me). Oxidation drastically flips the electronic nature of the group from electron-donating (by resonance) to strongly electron-withdrawing, creating a potent hydrogen-bond acceptor often utilized in kinase inhibitor design.

Synthetic Methodology: Regioselective SNAr

The most efficient route to synthesize 2-chloro-4-(methylsulfanyl)benzonitrile is via a regioselective Nucleophilic Aromatic Substitution (SNAr) using 2-chloro-4-fluorobenzonitrile and sodium methanethiolate (NaSMe).

The Causality of Leaving Group Selection: Why start with a fluorinated precursor? In SNAr, the rate-determining step is typically the nucleophilic attack to form the anionic Meisenheimer intermediate, not the cleavage of the carbon-halogen bond [3]. Fluorine is vastly superior to chlorine as an SNAr leaving group because its extreme electronegativity highly polarizes the C-F bond, accelerating the nucleophilic attack. The subsequent expulsion of the fluoride anion rapidly restores aromaticity.

Protocol 1: Regioselective SNAr Synthesis

Objective: To synthesize 2-chloro-4-(methylsulfanyl)benzonitrile via the displacement of the para-fluorine atom.

Reagents:

-

2-Chloro-4-fluorobenzonitrile (1.0 equiv)

-

Sodium methanethiolate (NaSMe) (1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 2-chloro-4-fluorobenzonitrile (1.0 equiv). Purge the flask with Argon for 10 minutes. Rationale: An inert atmosphere prevents the oxidative dimerization of the thiolate nucleophile into a disulfide.

-

Solvation: Dissolve the starting material in anhydrous DMF to achieve a 0.2 M concentration. Rationale: DMF is a polar aprotic solvent that strongly solvates the Na⁺ counterion, leaving the methanethiolate anion "naked" and highly nucleophilic [4].

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Lowering the temperature controls the highly exothermic nature of the thiolate addition and prevents off-target nucleophilic attack at the nitrile carbon.

-

Nucleophile Addition: Add NaSMe (1.1 equiv) portion-wise over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2–4 hours. Monitor the consumption of the starting material via LC-MS.

-

Quenching & Workup: Quench the reaction by pouring it into ice-cold water (5x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3x).

-

Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Rationale: LiCl effectively partitions DMF into the aqueous phase, preventing solvent carryover into the isolated product.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound.

Caption: Regioselective SNAr workflow exploiting the superior leaving group ability of fluorine.

Downstream Functionalization Workflows

Once synthesized, the core building block can be divergently functionalized. Below is a validated protocol for the oxidation of the thioether, a common transformation in drug discovery to modulate lipophilicity and target binding.

Protocol 2: Oxidation to 2-Chloro-4-(methylsulfonyl)benzonitrile

Objective: To convert the thioether into a sulfone, generating a strong hydrogen-bond acceptor.

Reagents:

-

2-Chloro-4-(methylsulfanyl)benzonitrile (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (mCPBA, 70-75% purity) (2.2 equiv)

-

Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology:

-

Dissolve the thioether in DCM and cool to 0 °C.

-

Add mCPBA (2.2 equiv) portion-wise. Rationale: Exactly 2.2 equivalents are required to drive the reaction completely to the sulfone state; using only 1 equivalent would arrest the reaction at the intermediate sulfoxide stage, complicating purification.

-

Stir at room temperature for 4 hours.

-

Quench with saturated aqueous Na₂S₂O₃ to safely reduce any unreacted peroxides.

-

Wash with saturated aqueous NaHCO₃ to deprotonate and remove the m-chlorobenzoic acid byproduct into the aqueous phase.

-

Extract, dry (Na₂SO₄), and concentrate to yield the pure sulfone.

Caption: Orthogonal functionalization map demonstrating the chemoselectivity of the building block.

References

-

NextSDS Database. "2-chloro-4-(methylsulfanyl)benzonitrile — Chemical Substance Information." NextSDS. Available at:[Link]

-

Kwan, E. E., et al. "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles." National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

-

Sakai, H., et al. "Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized Derivatives." National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

Strategic Utilization of 2-Chloro-4-(methylsulfanyl)benzonitrile in Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Chloro-4-(methylsulfanyl)benzonitrile (CAS: 1002557-03-0)

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic selection of polyfunctional building blocks is paramount for efficient library generation. 2-Chloro-4-(methylsulfanyl)benzonitrile (CAS 1002557-03-0) serves as a highly versatile, orthogonally reactive pharmacophore intermediate[1]. Featuring three distinct functional handles—a nitrile, an ortho-chloro substituent, and a para-methylsulfanyl group—this molecule allows for divergent synthetic pathways without the need for complex protecting group strategies. This technical guide explores its physicochemical profile, structural rationale, and provides field-validated protocols for its manipulation.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of a building block is critical for predicting its behavior in various solvent systems and reaction conditions. The quantitative data for 2-Chloro-4-(methylsulfanyl)benzonitrile is summarized below[1][2].

| Property | Value | Structural Significance |

| Chemical Name | 2-Chloro-4-(methylsulfanyl)benzonitrile | Defines the substitution pattern (1,2,4-trisubstituted arene). |

| CAS Registry Number | 1002557-03-0 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₈H₆ClNS | Indicates a highly functionalized, low-molecular-weight core. |

| Molecular Weight | 183.66 g/mol | Ideal low MW for fragment-based drug discovery (FBDD). |

| MDL Number | MFCD17256842 | Cross-reference identifier for cheminformatics databases. |

Structural Rationale & Synthetic Utility

The value of 2-Chloro-4-(methylsulfanyl)benzonitrile lies in its orthogonal reactivity . Each functional group can be selectively addressed under specific conditions without perturbing the others.

-

The Nitrile Group (-CN): Acts as a strong electron-withdrawing group (EWG), lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. It serves as a precursor for primary amines (via reduction), carboxylic acids (via hydrolysis), or bioisosteric tetrazoles (via [3+2] cycloaddition with azides).

-

The ortho-Chloro Substituent (-Cl): Traditionally, aryl chlorides are recalcitrant to oxidative addition in palladium catalysis. However, the strong EWG effect of the adjacent nitrile group activates this C-Cl bond, making it highly susceptible to Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings when paired with electron-rich, sterically demanding ligands (e.g., XPhos).

-

The para-Methylsulfanyl Group (-SCH₃): A versatile handle that can be maintained as a lipophilic electron-donating group, or chemoselectively oxidized to a sulfoxide (-S(O)CH₃) or sulfone (-SO₂CH₃). Oxidation inverts its electronic nature from donating to strongly withdrawing, which can further activate the ring for nucleophilic aromatic substitution (SₙAr).

Figure 1: Divergent orthogonal synthetic pathways for functionalizing CAS 1002557-03-0.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice and operational step is explicitly detailed.

Protocol A: Chemoselective Oxidation to 2-Chloro-4-(methylsulfonyl)benzonitrile

Oxidizing the thioether to a sulfone is a common strategic move to increase the topological polar surface area (tPSA) and introduce a strong hydrogen-bond acceptor.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask, dissolve 2-Chloro-4-(methylsulfanyl)benzonitrile (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Causality: DCM is inert to mild oxidants and provides excellent solubility for both the starting material and the oxidant, ensuring a homogeneous reaction mixture.

-

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

-

Causality: The initial oxidation to the sulfoxide is highly exothermic. Maintaining 0 °C prevents thermal degradation and suppresses unwanted side reactions.

-

-

Oxidant Addition: Add meta-chloroperoxybenzoic acid (mCPBA, 77% max, 2.2 equiv) portion-wise over 15 minutes.

-

Causality: 2.2 equivalents provide the necessary stoichiometry to drive the reaction past the sulfoxide intermediate directly to the sulfone. The electron-withdrawing nitrile group deactivates the aromatic ring, preventing electrophilic aromatic substitution by the peroxy acid, ensuring chemoselectivity at the sulfur atom.

-

-

Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 3:1).

-

Quench: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 10 minutes.

-

Causality: Thiosulfate acts as a reducing agent, safely neutralizing any unreacted mCPBA into meta-chlorobenzoic acid, eliminating peroxide-related explosion hazards during concentration.

-

-

Workup: Transfer to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) three times.

-

Causality: Bicarbonate deprotonates the meta-chlorobenzoic acid byproduct, partitioning the resulting salt into the aqueous phase while the neutral sulfone product remains in the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the sulfone product (Typical yield: >90%).

Figure 2: Step-by-step workflow for the chemoselective oxidation of the thioether moiety.

Protocol B: Buchwald-Hartwig Amination of the Chloroarene

This protocol leverages the activated nature of the ortho-chloro group to install complex amine architectures.

Step-by-Step Methodology:

-

Catalyst & Reagent Loading: In an argon-filled glovebox, charge a Schlenk flask with 2-Chloro-4-(methylsulfanyl)benzonitrile (1.0 equiv), a secondary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).

-

Causality: Pd₂(dba)₃ is a stable Pd(0) source. XPhos is a bulky, electron-rich biaryl phosphine ligand specifically engineered to facilitate oxidative addition into unactivated C-Cl bonds and accelerate reductive elimination. Cs₂CO₃ is chosen as a mild base that effectively deprotonates the amine without causing hydrolysis of the sensitive nitrile group.

-

-

Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M concentration.

-

Causality: Dioxane provides a high boiling point (101 °C), supplying the thermal energy required to overcome the activation energy barrier of the C-Cl oxidative addition.

-

-

Heating: Seal the flask, remove it from the glovebox, and heat at 100 °C for 12 hours.

-

Workup: Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite.

-

Causality: Celite effectively traps insoluble inorganic salts (Cs₂CO₃, CsCl) and precipitated palladium black. Removing these particulates prevents the formation of intractable emulsions during subsequent aqueous washing steps.

-

-

Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the aminated benzonitrile.

Safety, Handling, and Environmental Impact

Adherence to strict environmental and safety protocols is mandatory when handling halogenated benzonitriles. According to established Safety Data Sheets (SDS)[3]:

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Handlers must wear fire/flame-resistant and impervious clothing. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[3].

-

Emergency Response: In case of inhalation, move the victim to fresh air immediately. Do not use mouth-to-mouth resuscitation if the chemical was inhaled or ingested; use artificial respiration via a pocket mask[3].

-

Disposal: Do not discharge into sewer systems or the environment. The material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration equipped with flue gas scrubbing[3].

References

Sources

2-Chloro-4-(methylsulfanyl)benzonitrile molecular structure

An In-depth Technical Guide to 2-Chloro-4-(methylsulfanyl)benzonitrile

Abstract

This technical guide provides a comprehensive examination of 2-Chloro-4-(methylsulfanyl)benzonitrile, a key chemical intermediate in the synthesis of complex organic molecules. This document details its fundamental physicochemical properties, outlines a representative synthetic pathway, and offers an in-depth analysis of its molecular structure through the interpretation of spectroscopic data. Furthermore, we explore the compound's chemical reactivity, its applications in research and development, and essential safety protocols for its handling. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science who require a thorough understanding of this versatile building block.

Introduction and Significance

2-Chloro-4-(methylsulfanyl)benzonitrile is a substituted aromatic nitrile, a class of compounds that serves as a cornerstone in modern organic synthesis.[1] The unique arrangement of its functional groups—a nitrile, a chloro, and a methylsulfanyl group—on a benzene scaffold imparts a distinct reactivity profile, making it a valuable precursor for a wide range of target molecules. While not an end-product itself, its utility is pronounced in the construction of pharmaceutical and agrochemical agents where precise molecular architecture is paramount. The benzonitrile moiety, in particular, is a prevalent pharmacophore in medicinal chemistry, often acting as a bioisostere for carbonyl groups or engaging in crucial hydrogen bonding interactions within enzyme active sites.[2] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its effective application in a laboratory setting.

Physicochemical and Structural Properties

The identity and fundamental properties of 2-Chloro-4-(methylsulfanyl)benzonitrile are summarized below. These data are critical for its proper handling, storage, and application in chemical reactions.

| Property | Value | Source |

| CAS Number | 1002557-03-0 | [3] |

| Molecular Formula | C₈H₆ClNS | [4] |

| Molecular Weight | 183.66 g/mol | |

| IUPAC Name | 2-chloro-4-(methylsulfanyl)benzonitrile | [4] |

| SMILES | CSC1=CC(=C(C=C1)C#N)Cl | [4] |

| InChIKey | GYENKVXDBQJXND-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 2.8 | [4] |

| Appearance | Not specified (typically a solid at room temp.) | |

| Monoisotopic Mass | 182.99095 Da | [4] |

Synthesis and Manufacturing Overview

The synthesis of substituted benzonitriles like 2-Chloro-4-(methylsulfanyl)benzonitrile often involves multi-step sequences starting from readily available precursors. A common strategy is the modification of a substituted toluene. For instance, the ammoxidation of a corresponding 2-chloro-4-(methylsulfanyl)toluene would be a direct route to the nitrile.[5] This process involves the reaction of the toluene derivative with ammonia and oxygen over a catalyst at high temperatures.

Alternatively, a Sandmeyer-type reaction on a corresponding aniline (2-chloro-4-(methylsulfanyl)aniline) could be employed. Below is a representative, generalized protocol for such a transformation.

Experimental Protocol: Diazotization and Sandmeyer Reaction

Causality: This two-step, one-pot procedure is a classic and reliable method for converting an aromatic amine into a nitrile. The first step generates a highly reactive diazonium salt, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.

-

Diazotization:

-

Dissolve 1.0 equivalent of 2-chloro-4-(methylsulfanyl)aniline in an aqueous solution of hydrochloric acid (e.g., 3 M HCl) at 0-5 °C in a three-neck flask equipped with a mechanical stirrer and a thermometer.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.

-

Cool this cyanide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-Chloro-4-(methylsulfanyl)benzonitrile.

-

Caption: Generalized workflow for the synthesis of 2-Chloro-4-(methylsulfanyl)benzonitrile via a Sandmeyer reaction.

Molecular Structure and Spectroscopic Analysis

The structural features of 2-Chloro-4-(methylsulfanyl)benzonitrile dictate its reactivity and are confirmed through various spectroscopic techniques. The benzene ring is substituted at position 1 with a nitrile group, position 2 with a chloro group, and position 4 with a methylsulfanyl group.

Electronic Effects:

-

Nitrile Group (-C≡N): This group is strongly electron-withdrawing through both induction and resonance, rendering the nitrile carbon electrophilic and deactivating the aromatic ring towards electrophilic attack.[1][6]

-

Chloro Group (-Cl): The chlorine atom is strongly electron-withdrawing via induction but acts as a weak resonance donor due to its lone pairs. Its net effect is deactivating.

-

Methylsulfanyl Group (-SCH₃): The sulfur atom is electron-donating through resonance (p-orbital overlap with the aromatic π-system) but is weakly electron-withdrawing inductively. Its net effect is generally activating and ortho-, para-directing.

This combination of substituents creates a nuanced electronic environment on the aromatic ring, influencing its reactivity in substitution reactions.

Expected Spectroscopic Data

The following table summarizes the expected signals in key spectroscopic analyses, which are essential for structure verification and quality control.[7][8]

| Technique | Region | Expected Signal and Interpretation |

| ¹H NMR | ~7.5-7.8 ppm | Aromatic Protons (3H): Complex multiplet or distinct doublet/doublet of doublets patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ~2.5 ppm | Methyl Protons (3H): A sharp singlet corresponding to the -SCH₃ group. | |

| ¹³C NMR | ~135-145 ppm | Aromatic Carbons: Signals for the substituted carbons (C-Cl, C-S, C-CN). |

| ~115-135 ppm | Aromatic Carbons: Signals for the carbons bearing protons. | |

| ~117 ppm | Nitrile Carbon (-C≡N): Characteristic signal for the cyano group carbon. | |

| ~15 ppm | Methyl Carbon (-SCH₃): Signal for the methyl carbon. | |

| IR Spectroscopy | 2220-2240 cm⁻¹ | C≡N Stretch: Strong, sharp absorption characteristic of a nitrile. |

| 2900-3000 cm⁻¹ | C-H Stretch: Aliphatic C-H stretch from the methyl group. | |

| 3000-3100 cm⁻¹ | C-H Stretch: Aromatic C-H stretches. | |

| 1450-1600 cm⁻¹ | C=C Stretch: Aromatic ring skeletal vibrations. | |

| Mass Spec. (EI) | M⁺ at m/z 183 | Molecular Ion: Corresponding to the molecular weight. |

| M⁺+2 at m/z 185 | Isotope Peak: A peak with ~32% the intensity of M⁺, characteristic of a molecule containing one chlorine atom. |

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2-Chloro-4-(methylsulfanyl)benzonitrile is primarily dictated by its nitrile group and the activated aromatic ring.

-

Reactions of the Nitrile Group: The electrophilic carbon of the nitrile is susceptible to nucleophilic attack.[6]

-

Hydrolysis: Under strong acidic or basic conditions with heating, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-4-(methylsulfanyl)benzoic acid, proceeding through an amide intermediate.[1]

-

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, [2-chloro-4-(methylsulfanyl)phenyl]methanamine.[6]

-

Organometallic Addition: Grignard or organolithium reagents can add to the nitrile to form an intermediate imine salt, which upon aqueous workup yields a ketone.[6]

-

-

Reactions of the Aromatic Ring:

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitrile group activates the ring for SNAr. Nucleophiles can potentially displace the chlorine atom at the C2 position, a reaction facilitated by the stabilization of the intermediate Meisenheimer complex.[1]

-

Oxidation of the Sulfide: The methylsulfanyl group can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using common oxidizing agents like hydrogen peroxide or m-CPBA. The resulting sulfone is a very strong electron-withdrawing group, which would further activate the ring towards nucleophilic attack. The related compound 2-chloro-4-(methylsulfonyl)benzoic acid is a known intermediate for herbicides.[9][10]

-

Caption: Key reactivity pathways for 2-Chloro-4-(methylsulfanyl)benzonitrile.

Applications in Research and Development

2-Chloro-4-(methylsulfanyl)benzonitrile is not typically used as a final product but rather as a versatile intermediate. Its structural motifs are found in more complex molecules with significant biological activity.

-

Agrochemical Synthesis: The related 2-chloro-4-(methylsulfonyl) scaffold is a critical component of herbicides like sulcotrione, which are used to control weeds in cornfields.[9] This highlights the industrial relevance of this substitution pattern.

-

Pharmaceutical Drug Discovery: Benzonitriles are established pharmacophores in medicinal chemistry.[2] They can serve as precursors for various heterocyclic systems or be incorporated into lead compounds where the nitrile group engages in specific binding interactions, such as hydrogen bonding.[2] The molecule can be used as a starting point to generate libraries of related compounds for screening against various biological targets, including enzymes like α-amylase or α-glucosidase in the context of anti-diabetic research.[11][12]

-

Materials Science: Aromatic nitriles can be used in the synthesis of polymers and other advanced materials, although this is a less common application for this specific molecule.

Safety and Handling

Proper handling of 2-Chloro-4-(methylsulfanyl)benzonitrile is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[13][14][15]

-

Hazard Identification:

-

Recommended Handling Procedures:

-

Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[13][14]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][15]

-

Wash hands thoroughly after handling.

-

-

Storage Requirements:

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[14][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[13][15]

-

Conclusion

2-Chloro-4-(methylsulfanyl)benzonitrile is a strategically important chemical intermediate characterized by a unique interplay of electron-withdrawing and electron-donating substituents. This structure provides multiple reactive sites, enabling its transformation into a diverse array of more complex molecules. A thorough understanding of its synthesis, spectroscopic signature, and reactivity is crucial for its effective use in the development of new pharmaceuticals, agrochemicals, and other high-value chemical products. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its potential health hazards.

References

- NextSDS. 2-chloro-4-(methylsulfanyl)

- SAFETY D

- ChemicalBook. 2-Chloro-4-[2-(Methylsulfanyl)

- Sigma-Aldrich.

- PubChemLite. 2-chloro-4-(methylsulfanyl)benzonitrile (C8H6ClNS).

- Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4-nitrobenzonitrile. (2025).

- Sapphire Bioscience. 2-Chloro-4-(methylsulfanyl)benzonitrile.

- Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

- BenchChem.

- Prasad, S. et al.

- CLaME.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

- 2-(4-Methylphenyl)benzonitrile. (2011). PMC.

- NIST. Benzonitrile, 4-methyl-. NIST Chemistry WebBook.

- NMR Chemical Shifts of Trace Impurities. (2010). Organometallics.

- Reactivity of Nitriles. (2023). Chemistry LibreTexts.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). PMC.

- Aghahosseini, F. et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS One.

- Thakral, S. et al. (2020). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. nextsds.com [nextsds.com]

- 4. PubChemLite - 2-chloro-4-(methylsulfanyl)benzonitrile (C8H6ClNS) [pubchemlite.lcsb.uni.lu]

- 5. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzonitrile, 4-methyl- [webbook.nist.gov]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 10. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]

- 11. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. zycz.cato-chem.com [zycz.cato-chem.com]

- 14. 2-Chloro-4-[2-(Methylsulfanyl)phenyl]benzonitrile - Safety Data Sheet [chemicalbook.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

physical and chemical properties of 2-Chloro-4-(methylsulfanyl)benzonitrile

An In-depth Technical Guide to 2-Chloro-4-(methylsulfanyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(methylsulfanyl)benzonitrile is a substituted aromatic nitrile of significant interest in synthetic chemistry. As a trifunctional molecule, featuring a nitrile, a chloro, and a methylsulfanyl group, it presents a versatile scaffold for the development of more complex chemical entities. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and its potential applications, with a focus on providing field-proven insights for research and development professionals. While experimental data for this specific molecule is not extensively available in public literature, this document compiles known information and provides expert analysis based on data from structurally analogous compounds to offer a reliable technical resource.

Chemical Identity and Physical Properties

Proper identification and understanding of the physical properties of a compound are foundational to its application in research and development.

Identifiers

| Identifier | Value |

| Chemical Name | 2-Chloro-4-(methylsulfanyl)benzonitrile |

| CAS Number | 1002557-03-0[1][2][3] |

| Molecular Formula | C₈H₆ClNS[2] |

| Molecular Weight | 183.66 g/mol [2] |

| InChI | InChI=1S/C8H6ClNS/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 |

| InChIKey | GYENKVXDBQJXND-UHFFFAOYSA-N |

| SMILES | CSC1=CC(=C(C=C1)C#N)Cl |

Physicochemical Properties

| Property | Predicted/Analogous Value | Comments |

| Melting Point | Solid, likely in the range of 50-70 °C | Based on similar compounds like 4-methylsulfanyl-benzonitrile (59-64 °C)[4] and 2-chloro-4-fluoro-3-methylbenzonitrile (54-58 °C)[5]. |

| Boiling Point | > 260 °C at 760 mmHg | Estimated from related structures such as 2-chloro-4-fluoro-3-methylbenzonitrile (260.751 °C)[5] and 4-methylsulfanyl-benzonitrile (272 °C)[4]. |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Acetone). Low solubility in water. | Benzonitrile itself has low aqueous solubility. The substituents are not expected to significantly increase water solubility. |

| Appearance | Likely a colorless or pale yellow solid. | Based on the appearance of similar aromatic nitriles. |

Synthesis and Purification

A definitive, published synthetic protocol for 2-Chloro-4-(methylsulfanyl)benzonitrile is not available. However, a plausible and efficient synthetic route can be designed based on established organic chemistry transformations. The proposed synthesis starts from the commercially available 4-bromo-2-chlorobenzonitrile.

Proposed Synthetic Workflow

The introduction of the methylsulfanyl group can be achieved via a nucleophilic aromatic substitution reaction using sodium thiomethoxide.

Caption: A proposed synthetic route to 2-Chloro-4-(methylsulfanyl)benzonitrile.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 4-bromo-2-chlorobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.

-

Reaction Execution: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Chemical Reactivity and Potential Transformations

The reactivity of 2-Chloro-4-(methylsulfanyl)benzonitrile is governed by its three functional groups, making it a valuable intermediate for further chemical modifications.

Caption: Key reactivity sites of 2-Chloro-4-(methylsulfanyl)benzonitrile.

-

Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine. The nitrile group is a common pharmacophore in medicinal chemistry, found in over 60 small molecule drugs.[6]

-

Sulfide Group: The methylsulfanyl group is susceptible to oxidation to form the corresponding sulfoxide and sulfone. The resulting methylsulfonyl group is a strong electron-withdrawing group and is also a common moiety in pharmaceuticals.

-

Aromatic Ring and Chloro Group: The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitrile and chloro groups. The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Spectroscopic and Analytical Data

While experimental spectra are not widely published, the expected spectroscopic characteristics can be predicted based on the structure and data from similar compounds.

Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Bands |

| ¹H NMR | Aromatic protons (3H) are expected in the range of 7.0-8.0 ppm. The methyl protons (3H) of the methylsulfanyl group will likely appear as a singlet around 2.5 ppm. |

| ¹³C NMR | Aromatic carbons are expected between 110-140 ppm. The nitrile carbon is typically observed around 115-120 ppm. The methyl carbon of the methylsulfanyl group should appear around 15-20 ppm. |

| IR Spectroscopy | A sharp, medium intensity C≡N stretching band is expected around 2220-2240 cm⁻¹. C-H stretching of the aromatic ring will be just above 3000 cm⁻¹, and the methyl C-H stretch will be just below 3000 cm⁻¹. The C-Cl stretch will be in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 183, with a characteristic M+2 isotope peak for chlorine at m/z = 185 in an approximate 3:1 ratio. Predicted collision cross-section data for various adducts is also available.[7] |

Analytical Methodologies

For purity analysis and reaction monitoring, High-Performance Liquid Chromatography (HPLC) is a suitable technique, likely using a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Gas Chromatography (GC) could also be employed, given the compound's predicted volatility at higher temperatures.

Applications in Research and Development

2-Chloro-4-(methylsulfanyl)benzonitrile is primarily intended for research use.[2] Its utility lies in its potential as a building block in the synthesis of more complex molecules for various applications, including:

-

Pharmaceuticals: Benzonitrile derivatives are crucial intermediates in drug discovery.[6][8] The functional groups on this molecule allow for diverse modifications to explore structure-activity relationships.

-

Agrochemicals: Substituted benzonitriles are precursors to various herbicides and pesticides. For instance, the related 2-chloro-4-(methylsulfonyl)benzoic acid is an important intermediate for the herbicide sulcotrione.

-

Materials Science: The aromatic nitrile structure can be incorporated into polymers and other materials to impart specific electronic or physical properties.

Safety and Handling

Hazard Identification

2-Chloro-4-(methylsulfanyl)benzonitrile is classified with the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

2-Chloro-4-(methylsulfanyl)benzonitrile is a promising chemical intermediate with a rich potential for synthetic transformations. While a comprehensive experimental dataset for this compound is yet to be established in the public domain, this guide provides a robust framework for its safe handling, synthesis, and application in a research and development setting. The predictive data and proposed protocols herein offer a solid foundation for scientists and researchers to unlock the synthetic potential of this versatile molecule.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Zhejiang University. (2015). Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Google Patents.

- Zhejiang University of Technology. (2012). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Google Patents.

-

LookChem. (2025). 4-methylsulfanyl-benzonitrile. Retrieved from [Link]

-

ResearchGate. (2010). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

Patsnap. (2021). Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Eureka. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]

-

American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-4-(methylsulfanyl)benzonitrile (C8H6ClNS). Retrieved from [Link]

-

Chemister.ru. (n.d.). benzonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

NextSDS. (n.d.). 2-chloro-4-(methylsulfanyl)benzonitrile — Chemical Substance Information. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2-chloro-. NIST WebBook. Retrieved from [Link]

-

IJTSRD. (2022). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-hydroxybenzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzonitrile. Retrieved from [Link]

-

PubMed. (2005). Characterization of adducts formed in the reaction of 2-chloro-4-methylthiobutanoic acid with 2'-deoxyguanosine. Retrieved from [Link]

-

NIST. (n.d.). 5-Chloro-2-methylbenzonitrile. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-methyl-. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

American Chemical Society. (2015). Enantioselective Biotransformations of Nitriles in Organic Synthesis. Accounts of Chemical Research. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol.... Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. 1002557-03-0・2-chloro-4-(methylsulfanyl)benzonitrile・2-chloro-4-(methylsulfanyl)benzonitrile【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [guidechem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-chloro-4-(methylsulfanyl)benzonitrile (C8H6ClNS) [pubchemlite.lcsb.uni.lu]

- 8. spectrabase.com [spectrabase.com]

Navigating the Safety Profile of 2-Chloro-4-(methylsulfanyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 2-Chloro-4-(methylsulfanyl)benzonitrile (CAS No. 1002557-03-0), a key intermediate in various synthetic pathways. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets (SDS) and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

2-Chloro-4-(methylsulfanyl)benzonitrile is a substituted benzonitrile with the molecular formula C₈H₆ClNS.[1][2] Its structure is characterized by a benzene ring substituted with a chlorine atom, a methylsulfanyl group, and a nitrile functional group.

| Property | Value | Source |

| CAS Number | 1002557-03-0 | [2][3] |

| EC Number | 886-669-7 | [3] |

| Molecular Formula | C₈H₆ClNS | [1][2] |

| Molecular Weight | 183.66 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | No data available | [4] |

| Melting Point | No data available | [4] |

| Boiling Point | No data available | [4] |

| Flash Point | No data available | [4] |

Note: The lack of available data for some physical and chemical properties necessitates cautious handling and the assumption of properties based on similar chemical structures until empirical data is available.

Section 2: Hazard Identification and GHS Classification

2-Chloro-4-(methylsulfanyl)benzonitrile is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity, and irritation potential to skin and eyes.[3]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled | GHS07 | Warning |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Source:[3]

Expert Insight: The presence of the nitrile group and the chlorinated aromatic ring are key structural alerts for toxicity. Nitriles can sometimes release cyanide in vivo, and chlorinated aromatics can be persistent and exhibit various toxicities. Therefore, the "Warning" signal word should not lead to complacency; this compound must be handled with significant care.

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Handling

-

Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][7]

-

Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[4][5]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

Storage

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

-

Foodstuffs: Store apart from foodstuff containers.[5]

Section 4: Emergency Procedures and First-Aid Measures

A clear and practiced emergency response plan is essential when working with hazardous chemicals.

Accidental Release Measures

-

Evacuation: Evacuate personnel to a safe area.[5]

-

Ventilation: Ensure adequate ventilation.

-

Ignition Sources: Remove all sources of ignition.[5]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

-

Cleanup:

First-Aid Measures

The following diagram outlines the immediate first-aid steps to be taken in case of exposure.

Caption: First-aid workflow for exposure to 2-Chloro-4-(methylsulfanyl)benzonitrile.

Important Note: Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[5]

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water.

-

Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas may be generated.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Section 6: Toxicological and Ecological Information

Section 7: Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[5] Do not allow the chemical to enter drains.[5] Adhered or collected material should be promptly disposed of.[5]

Section 8: Conclusion

2-Chloro-4-(methylsulfanyl)benzonitrile is a valuable research chemical that requires careful handling due to its acute toxicity and irritant properties. By understanding its hazard profile and adhering to the safety protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Always consult the most recent and complete Safety Data Sheet provided by the supplier before use.

References

- SAFETY DATA SHEETS. (2024, May 24).

- 2-Chloro-4-[2-(Methylsulfanyl)phenyl]benzonitrile - Safety Data Sheet - ChemicalBook. (2026, March 22).

- 2-chloro-4-(methylsulfanyl)benzonitrile — Chemical Substance Information - NextSDS. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET. (n.d.).

- 2-chloro-4-(methylsulfanyl)benzonitrile (C8H6ClNS) - PubChemLite. (n.d.).

- 2-Chloro-4-(methylsulfanyl)benzonitrile | Sapphire Bioscience. (n.d.).

Sources

- 1. PubChemLite - 2-chloro-4-(methylsulfanyl)benzonitrile (C8H6ClNS) [pubchemlite.lcsb.uni.lu]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. nextsds.com [nextsds.com]

- 4. 2-Chloro-4-[2-(Methylsulfanyl)phenyl]benzonitrile - Safety Data Sheet [chemicalbook.com]

- 5. zycz.cato-chem.com [zycz.cato-chem.com]

- 6. fishersci.com [fishersci.com]

- 7. ruizfoods-ca.safepersonnelsds.com [ruizfoods-ca.safepersonnelsds.com]

An In-depth Technical Guide to 2-Chloro-4-(methylsulfanyl)benzonitrile

This guide provides a comprehensive technical overview of 2-Chloro-4-(methylsulfanyl)benzonitrile, a substituted aromatic nitrile of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, properties, synthesis, reactivity, and potential applications.

Chemical Identity and Physicochemical Properties

2-Chloro-4-(methylsulfanyl)benzonitrile is a polyfunctional aromatic compound. The strategic placement of a chloro, a methylsulfanyl, and a nitrile group on the benzene ring imparts a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.

Nomenclature and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-Chloro-4-(methylsulfanyl)benzonitrile |

| CAS Number | 1002557-03-0[1][2] |

| Molecular Formula | C₈H₆ClNS[2] |

| Molecular Weight | 183.66 g/mol [2] |

| Canonical SMILES | CSC1=CC(=C(C=C1)C#N)Cl[3] |

| InChIKey | GYENKVXDBQJXND-UHFFFAOYSA-N[3] |

Physicochemical Properties

While experimental data for 2-Chloro-4-(methylsulfanyl)benzonitrile is not extensively reported, its properties can be predicted based on data from analogous compounds and computational models.

| Property | Predicted/Reported Value | Source/Analogy |

| Melting Point | 59-64 °C | Analogy: 4-(methylsulfanyl)benzonitrile[4] |

| Boiling Point | ~272 °C | Analogy: 4-(methylsulfanyl)benzonitrile[4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Low solubility in water. | General chemical principles |

| Appearance | Expected to be a white to off-white solid. | General observation for similar compounds |

| logP (predicted) | 2.8 | PubChemLite[3] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical approach to the synthesis of 2-Chloro-4-(methylsulfanyl)benzonitrile involves a two-step process starting from the commercially available 4-amino-3-chlorotoluene.

Caption: Proposed synthetic route to 2-Chloro-4-(methylsulfanyl)benzonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-methylbenzonitrile via Sandmeyer Reaction

-

Diazotization: To a stirred solution of 4-amino-3-chlorotoluene in aqueous HCl at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide in aqueous sodium cyanide is prepared. The cold diazonium salt solution is then added slowly to the cyanide solution.

-

Work-up: The reaction mixture is heated to promote the decomposition of the intermediate complex and then cooled. The product is extracted with an organic solvent, washed, dried, and concentrated under reduced pressure.

Step 2: Radical Bromination to 2-Chloro-4-(bromomethyl)benzonitrile

-

Reaction Setup: 2-Chloro-4-methylbenzonitrile is dissolved in a suitable solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) are added.

-

Initiation: The mixture is heated to reflux to initiate the radical chain reaction. The reaction progress is monitored by TLC or GC.

-

Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed, dried, and the solvent is removed in vacuo.

Step 3: Nucleophilic Substitution to 2-Chloro-4-(methylsulfanyl)benzonitrile

-

Thiolation: The crude 2-Chloro-4-(bromomethyl)benzonitrile is dissolved in a polar aprotic solvent like DMF. Sodium thiomethoxide (NaSMe) is added portion-wise at room temperature.

-

Reaction Monitoring: The reaction is stirred until the starting material is consumed, as indicated by TLC.

-

Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 2-Chloro-4-(methylsulfanyl)benzonitrile.

Reactivity and Chemical Transformations

The reactivity of 2-Chloro-4-(methylsulfanyl)benzonitrile is governed by its three key functional groups: the nitrile, the chloro substituent, and the methylsulfanyl group.

Reactions of the Nitrile Group

The electron-withdrawing nature of the nitrile group makes the nitrile carbon electrophilic. It can undergo a variety of transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-4-(methylsulfanyl)benzoic acid.

-

Reduction: The nitrile can be reduced to a primary amine, [2-chloro-4-(methylsulfanyl)phenyl]methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Organometallic Addition: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after acidic workup.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom can be displaced by strong nucleophiles, particularly when it is ortho or para to the nitrile group.

Oxidation of the Methylsulfanyl Group

The methylsulfanyl group is susceptible to oxidation. Treatment with oxidizing agents can yield the corresponding sulfoxide and sulfone. For instance, oxidation of the related 2-chloro-4-(methylthio)toluene is a key step in the synthesis of the herbicide sulcotrione intermediate, 2-chloro-4-(methylsulfonyl)benzoic acid.[5]

Caption: Oxidation of the methylsulfanyl group.

Potential Applications

While specific applications of 2-Chloro-4-(methylsulfanyl)benzonitrile are not widely documented, its structural motifs suggest significant potential in medicinal and agricultural chemistry.

Medicinal Chemistry

Substituted benzonitriles are prevalent in pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets.[6] The presence of the chloro and methylsulfanyl groups allows for further structural diversification to optimize pharmacokinetic and pharmacodynamic properties. Given the anticancer activity of some benzenesulfonylguanidine derivatives, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents.[7]

Agrochemicals

The structural similarity to intermediates used in the synthesis of herbicides like sulcotrione suggests that 2-Chloro-4-(methylsulfanyl)benzonitrile could be a precursor for new agrochemicals.[5] The toxophoric properties of the substituted benzene ring can be explored for the development of novel pesticides and herbicides.

Safety and Handling

2-Chloro-4-(methylsulfanyl)benzonitrile is classified with several hazards and should be handled with appropriate safety precautions.

Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[1] |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness.[1] |

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Spectroscopic Data (Predicted)

While experimental spectra for 2-Chloro-4-(methylsulfanyl)benzonitrile are not available in public databases, the expected spectral features can be predicted based on its structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic Protons (3H): Three signals in the aromatic region (δ 7.0-8.0 ppm), likely exhibiting complex splitting patterns due to ortho and meta coupling.

-

Methyl Protons (3H): A singlet in the upfield region (δ 2.4-2.6 ppm) corresponding to the -SCH₃ group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-150 ppm).

-

Nitrile Carbon (1C): A characteristic signal for the -C≡N group (δ 115-120 ppm).

-

Methyl Carbon (1C): A signal for the -SCH₃ carbon in the aliphatic region (δ 15-20 ppm).

IR (Infrared) Spectroscopy

-

C≡N Stretch: A sharp, medium intensity absorption band around 2220-2260 cm⁻¹.[8]

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 183 and an (M+2)⁺ peak at m/z = 185 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.

Conclusion

2-Chloro-4-(methylsulfanyl)benzonitrile is a promising chemical intermediate with significant potential for applications in drug discovery and agrochemical development. Its synthesis is achievable through established chemical transformations, and its reactivity is well-defined by its constituent functional groups. Further research into the biological activities of its derivatives is warranted to fully explore its potential.

References

-

PubChemLite. 2-chloro-4-(methylsulfanyl)benzonitrile (C8H6ClNS). Available at: [Link]

- Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.

-

NextSDS. 2-chloro-4-(methylsulfanyl)benzonitrile — Chemical Substance Information. Available at: [Link]

-

MDPI. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Available at: [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]

-

University of California, Davis. IR Absorption Table. Available at: [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. PubChemLite - 2-chloro-4-(methylsulfanyl)benzonitrile (C8H6ClNS) [pubchemlite.lcsb.uni.lu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(methylsulfanyl)benzonitrile

This guide provides a comprehensive overview of a robust and well-established synthetic pathway for 2-Chloro-4-(methylsulfanyl)benzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is presented as a two-step process, commencing with the preparation of the crucial precursor, 2-chloro-4-(methylthio)aniline, followed by its conversion to the target nitrile via a Sandmeyer reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed protocols, mechanistic insights, and practical considerations.

Introduction

2-Chloro-4-(methylsulfanyl)benzonitrile is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro, a methylsulfanyl, and a nitrile group on the benzene ring, provides multiple points for further chemical modification, enabling the synthesis of a diverse range of complex molecules. This guide will elucidate a reliable synthetic route, focusing on the underlying chemical principles and providing actionable experimental details.

Overall Synthesis Pathway

The synthesis of 2-Chloro-4-(methylsulfanyl)benzonitrile is efficiently achieved through a two-step sequence starting from a substituted aniline precursor.

Caption: Overall two-step synthesis of 2-Chloro-4-(methylsulfanyl)benzonitrile.

Part 1: Synthesis of 2-Chloro-4-(methylthio)aniline

The initial step involves the synthesis of the key intermediate, 2-chloro-4-(methylthio)aniline. This is achieved through the methylation of a corresponding thiocyanato aniline derivative. The following protocol is based on established procedures for the synthesis of aniline thioethers.[1]

Reaction Scheme

Caption: The Sandmeyer reaction converts the aniline to the target benzonitrile.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (example) | Moles (example) |

| 2-Chloro-4-(methylthio)aniline | 173.66 | 17.37 g | 0.1 |

| Concentrated Hydrochloric Acid (HCl) | - | 30 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Copper(I) Cyanide (CuCN) | 89.56 | 10.75 g | 0.12 |

| Water | - | As needed | - |

| Organic Solvent (e.g., Toluene) | - | As needed | - |

Procedure:

Step 2a: Diazotization

-

In a beaker, suspend 2-chloro-4-(methylthio)aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, dissolve sodium nitrite (0.11 mol) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue to stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

Step 2b: Cyanation

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide (0.12 mol) in water.

-

Cool the copper(I) cyanide mixture to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. Nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as toluene or dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 2-Chloro-4-(methylsulfanyl)benzonitrile can be purified by recrystallization or column chromatography.

Mechanistic Insights

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution. [2]The key steps are:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas.

-

Radical Capture: The aryl radical reacts with the cyanide anion coordinated to the now copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst.

Caption: Key mechanistic steps of the Sandmeyer reaction.

Conclusion

The synthesis of 2-Chloro-4-(methylsulfanyl)benzonitrile can be reliably achieved through a two-step process involving the preparation of 2-chloro-4-(methylthio)aniline followed by a Sandmeyer reaction. This guide provides a detailed and practical framework for researchers to successfully synthesize this important chemical intermediate. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- Prepar

-

Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-4-(methylsulfanyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(methylsulfanyl)benzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its strategic functionalization, featuring a chloro, a methylsulfanyl, and a nitrile group on the benzene ring, makes it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Chloro-4-(methylsulfanyl)benzonitrile, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently and safely synthesize this important compound.

Two principal synthetic pathways have been identified as the most viable for the preparation of 2-Chloro-4-(methylsulfanyl)benzonitrile: the Sandmeyer reaction of 2-chloro-4-(methylthio)aniline and the nucleophilic aromatic substitution of 2,4-dichlorobenzonitrile. This guide will delve into the specifics of each route, providing detailed experimental protocols and a comparative analysis to aid in the selection of the most appropriate method for a given research or development context.

Synthetic Route 1: The Sandmeyer Reaction of 2-chloro-4-(methylthio)aniline

The Sandmeyer reaction is a well-established and versatile method for the conversion of a primary aromatic amine to a variety of functional groups, including the nitrile group, via a diazonium salt intermediate.[1][2][3][4] This pathway is often favored for its reliability and the commercial availability of the requisite precursors.

Logical Framework for the Sandmeyer Route

Sources

From Serendipity to Rational Design: A Technical Chronicle of Substituted Benzonitriles

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzonitrile moiety, an aromatic ring bearing a cyano group, has traversed a remarkable journey from an 18th-century chemical curiosity to a cornerstone of modern medicinal chemistry and agrochemical innovation. This guide provides a comprehensive technical overview of the discovery and history of substituted benzonitriles, tracing their evolution from early synthetic methods to their current status as privileged scaffolds in drug design. We will explore the pivotal discoveries, the scientists behind them, and the evolution of synthetic strategies that have unlocked the vast potential of this versatile chemical entity. This exploration will be grounded in the principles of synthetic chemistry, medicinal chemistry, and pharmacology, offering insights into the structure-activity relationships and mechanisms of action that govern the therapeutic and biological effects of these compounds.

The Dawn of Aromatic Nitriles: Early Syntheses and Foundational Discoveries

The story of benzonitriles begins not with the substituted derivatives, but with the parent compound itself. In 1832, Friedrich Wöhler and Justus von Liebig were among the first to prepare benzonitrile. However, it was Hermann Fehling in 1844 who is credited with the first definitive synthesis and characterization of benzonitrile, which he produced through the thermal dehydration of ammonium benzoate.[1][2][3][4][5] Fehling's work laid the groundwork for understanding the fundamental chemistry of this new class of aromatic compounds.[1][4]

The introduction of substituents onto the benzonitrile ring, a critical step towards unlocking their therapeutic potential, was largely dependent on the development of new synthetic methodologies. The late 19th and early 20th centuries saw the emergence of two landmark reactions that would become instrumental in the synthesis of a wide array of substituted benzonitriles:

-

The Sandmeyer Reaction (1884): Discovered by Swiss chemist Traugott Sandmeyer, this reaction provided a reliable method for converting aryl diazonium salts into aryl cyanides using copper(I) cyanide.[6][7][8][9][10] This breakthrough was serendipitous, as Sandmeyer was initially attempting to synthesize phenylacetylene.[6][7][8][9][10] The Sandmeyer reaction opened the door to the synthesis of a vast number of substituted benzonitriles from readily available anilines.

-

The Rosenmund–von Braun Reaction (1914): Karl Wilhelm Rosenmund and his student Erich Struck discovered that aryl halides could react with potassium cyanide in the presence of catalytic copper(I) cyanide to yield the corresponding carboxylic acid.[11][12][13][14] Rosenmund correctly speculated that an aryl nitrile was the intermediate.[11][12] Later, Julius von Braun and Alfred Pongratz improved upon this reaction by using higher temperatures and eliminating the solvent, directly yielding the aryl nitrile.[11][12][14][15][16] This method became a powerful tool for the direct cyanation of aryl halides.

These foundational synthetic methods provided the chemical toolbox necessary for the systematic exploration of substituted benzonitriles and their properties.

The Rise of Substituted Benzonitriles in Agrochemicals

The mid-20th century marked a significant turning point, as the biological activity of substituted benzonitriles began to be recognized, particularly in the field of agrochemicals.

In 1963, a pivotal discovery was made independently by researchers at Wye College, May & Baker in England, and Amchem Products Inc. in the United States.[17] They found that ioxynil (4-hydroxy-3,5-diiodobenzonitrile) and bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) possessed potent herbicidal activity.[17] These compounds act by inhibiting photosynthesis, a mechanism that proved highly effective against broadleaf weeds.[17][18] The discovery of these hydroxybenzonitrile herbicides was a landmark event, demonstrating the profound impact that simple substitutions on the benzonitrile ring could have on biological activity.

The success of ioxynil and bromoxynil spurred further research into the herbicidal potential of other substituted benzonitriles, solidifying their importance in agriculture.

A Privileged Scaffold in Medicinal Chemistry: From Chance to Design